molecular formula C15H8ClN3O2S2 B2707239 N-(6-chloro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-58-7

N-(6-chloro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No.: B2707239
CAS No.: 862976-58-7
M. Wt: 361.82
InChI Key: IRLSXCMJAYJOCV-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic scaffold incorporating heteroatoms (oxygen, sulfur, and nitrogen) and a 6-chloro-1,3-benzothiazol-2-yl substituent. The tricyclic core, with fused oxa, thia, and aza rings, introduces rigidity and electronic diversity, likely influencing its reactivity and binding interactions.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O2S2/c16-7-1-2-8-12(3-7)22-14(17-8)19-15-18-9-4-10-11(21-6-20-10)5-13(9)23-15/h1-5H,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLSXCMJAYJOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the benzothiazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Dioxolo Ring: The dioxolo ring can be introduced through a cyclization reaction involving a suitable diol and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N,N-Dimethyl-2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-6-amine (Ru-28306)
  • Molecular Formula : C₁₃H₁₆N₂ (vs. the target compound’s larger, chlorine- and sulfur-rich structure).
  • Key Differences :
    • Ru-28306 lacks the chloro-benzothiazole group and oxygen atoms in the tricyclic system, reducing its polarity and electronic complexity compared to the target compound .
    • Analytical data for Ru-28306 (LC-MS: m/z 201.1388, RT 3.5 min) suggest lower molecular weight and distinct chromatographic behavior .
Parameter Target Compound Ru-28306
Molecular Formula C₁₆H₁₀ClN₃O₂S₂ (hypothetical)* C₁₃H₁₆N₂
Heteroatoms O, S, N, Cl N
Key Functional Groups Chloro-benzothiazole, tricyclic O/S/N Azatricyclo, dimethylamine
LC-MS m/z N/A 201.1388

*Hypothetical formula based on structural analysis.

2.1.2 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
  • Structural Overlap : Shares the benzothiazole and spiro/tricyclic framework but includes a spiro-decane-dione system instead of fused oxa/thia rings .
  • Functional Implications : The spiro structure may enhance conformational flexibility, whereas the target compound’s fused rings likely improve thermal stability .

Methodological Considerations for Comparison

  • Similarity Metrics : Structural similarity assessments (e.g., Tanimoto coefficients) must account for heteroatom placement and ring fusion patterns, which significantly impact bioactivity .
  • Analytical Techniques :
    • LC-MS : Critical for distinguishing molecular weight and fragmentation patterns (e.g., Ru-28306’s m/z 201.1388 vs. hypothetical m/z >350 for the target compound) .
    • X-ray Crystallography : Programs like SHELXL () enable precise structural determination, essential for validating tricyclic conformations .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Chlorination : The introduction of the chloro group is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Dioxolo Ring Formation : A cyclization reaction involving a suitable diol and dehydrating agents leads to the formation of the dioxolo ring structure.

These synthetic routes underline the compound's complexity and highlight its potential for various modifications to enhance biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound demonstrate significant antibacterial properties by inhibiting enzymes critical for bacterial DNA replication, such as DNA gyrase . This mechanism suggests potential applications in treating bacterial infections.

Anticancer Properties

Studies have shown that benzothiazole derivatives possess anticancer activity against various tumor cell lines. For instance, compounds derived from 6-chloro-benzothiazole exhibited selective cytotoxicity against tumorigenic cell lines while sparing normal cells . The cytotoxicity was evaluated using assays that measure cell viability and proliferation.

Neuropharmacological Effects

A series of benzothiazole derivatives have been evaluated for their neuropharmacological effects, including anticonvulsant properties. In particular, compounds were tested in models for seizures and demonstrated efficacy without significant neurotoxicity . This suggests that this compound may also have therapeutic potential in neurological disorders.

Toxicity Studies

Toxicity evaluations are crucial for assessing the safety profile of any new compound. The majority of synthesized benzothiazole derivatives have shown minimal toxicity in preliminary studies; however, further investigations are necessary to confirm these findings across broader biological systems .

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of benzothiazole derivatives found that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MIC) as low as 50 μg/mL against various bacterial strains . This highlights the compound's potential as a lead structure for developing new antibacterial agents.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain derivatives showed IC50 values in the low micromolar range against cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). These findings suggest that modifications to the benzothiazole core could enhance anticancer activity significantly .

Q & A

Q. Optimization Strategy :

  • Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 15% increase in yield was reported using DMF as solvent at 110°C vs. THF .
  • Monitor reaction progress via HPLC-MS to detect intermediates and byproducts .

How can computational modeling be integrated into the design of derivatives for enhanced bioactivity?

Q. Advanced Research Focus

  • Molecular docking : Screen derivatives against target proteins (e.g., kinase enzymes) using AutoDock Vina. Prioritize compounds with binding affinities ≤ -8.0 kcal/mol and favorable interaction profiles (e.g., hydrogen bonds with catalytic residues) .
  • QSAR modeling : Train models on datasets of similar tricyclic compounds to predict IC₅₀ values. Key descriptors include topological polar surface area (TPSA > 90 Ų) and logP (1.5–3.0) for blood-brain barrier penetration .

Case Study : Derivatives with pyrimidine substituents showed 3-fold higher inhibition of EGFR kinase compared to parent compounds, validated by MD simulations .

What strategies resolve contradictions in experimental data regarding the compound’s mechanism of action?

Advanced Research Focus
Contradictions often arise from assay-specific conditions (e.g., pH, redox environment). Mitigation approaches:

  • Orthogonal assay validation : Compare results from enzyme inhibition (e.g., fluorometric assays) with cellular viability (MTT assays) under standardized conditions. For example, a compound showing nM activity in vitro but µM efficacy in cellulo may require prodrug optimization .
  • Redox profiling : Use cyclic voltammetry to assess stability in biological matrices. Compounds with oxidation potentials < 0.5 V (vs. Ag/AgCl) are prone to false positives in ROS-sensitive assays .

Q. Advanced Research Focus

  • Reinforcement learning (RL) : Train models on historical reaction data to predict optimal catalysts (e.g., Pd/C vs. Ni) and solvent systems (e.g., DCM/EtOH mixtures) for yield maximization. RL reduced optimization cycles by 40% in tricyclic amine syntheses .
  • Real-time analytics : Integrate IoT sensors with COMSOL Multiphysics to monitor temperature/pressure gradients in flow reactors, enabling dynamic adjustments .

What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Q. Basic Research Focus

  • NMR : Assign signals using ¹H-¹³C HSQC and HMBC to verify connectivity (e.g., benzothiazole C2-H at δ 8.2–8.5 ppm) .
  • Raman spectroscopy : Identify S-S and C-S vibrational modes (450–550 cm⁻¹) to confirm thia-aza ring formation .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ m/z 444.91 for C₁₈H₁₃ClN₆O₂S₂) with < 2 ppm error .

What are the challenges in correlating in vitro bioactivity with in vivo efficacy for this compound?

Q. Advanced Research Focus

  • Pharmacokinetic (PK) hurdles : Low oral bioavailability (<15% in rodents) due to high TPSA (>120 Ų). Solutions include PEGylation or lipid nanoparticle encapsulation .
  • Metabolic stability : Use liver microsome assays (e.g., human CYP3A4 metabolism) to identify vulnerable sites (e.g., N-dealkylation at the azatricyclo moiety) .

Q. Methodological Pipeline :

In silico ADMET prediction (e.g., SwissADME).

In vitro hepatocyte stability testing .

In vivo PK/PD modeling using WinNonlin .

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